molecular formula C71H101N21O18S2 B10846338 Ac-I[CV(2Igl)QDWGAHRC]T-NH2

Ac-I[CV(2Igl)QDWGAHRC]T-NH2

Cat. No.: B10846338
M. Wt: 1600.8 g/mol
InChI Key: YYPFHDDBPCSRKO-FUQOBRPNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-I[CV(2Igl)QDWGAHRC]T-NH2 is a synthetic compstatin analog designed to inhibit the complement system, specifically targeting the C3 protein. Compstatin analogs are cyclic peptides that bind to C3, preventing its cleavage into active fragments (C3a and C3b) and thereby modulating inflammatory and immune responses . The compound features a 13-amino acid sequence with a modified tryptophan residue at position 4, where the indole side chain is substituted with a 2-iodo-L-tryptophan (2Igl) moiety. This substitution distinguishes it from earlier compstatin derivatives and aims to optimize both binding affinity and solubility .

Synthesized via solid-phase peptide synthesis (SPPS), the peptide is acetylated at the N-terminus and amidated at the C-terminus to enhance metabolic stability . Its molecular formula is C₆₈H₁₀₂N₁₈O₁₈S₂ (calculated based on structural homology to compstatin analogs), with a disulfide bridge between cysteine residues stabilizing the cyclic structure .

Properties

Molecular Formula

C71H101N21O18S2

Molecular Weight

1600.8 g/mol

IUPAC Name

2-[(4R,7S,10R,13S,19S,22R,25S,28S,31S,34R)-34-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-25-(3-amino-3-oxopropyl)-7-(3-carbamimidamidopropyl)-28-(2,3-dihydro-1H-inden-1-yl)-10-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-13-methyl-6,9,12,15,18,21,24,27,30,33-decaoxo-31-propan-2-yl-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid

InChI

InChI=1S/C71H101N21O18S2/c1-8-34(4)56(82-37(7)94)69(109)89-51-31-112-111-30-50(67(107)91-57(36(6)93)59(73)99)88-62(102)45(18-13-23-77-71(74)75)83-64(104)48(25-40-28-76-32-80-40)85-60(100)35(5)81-53(96)29-79-61(101)47(24-39-27-78-44-17-12-11-16-42(39)44)86-65(105)49(26-54(97)98)87-63(103)46(21-22-52(72)95)84-70(110)58(43-20-19-38-14-9-10-15-41(38)43)92-68(108)55(33(2)3)90-66(51)106/h9-12,14-17,27-28,32-36,43,45-51,55-58,78,93H,8,13,18-26,29-31H2,1-7H3,(H2,72,95)(H2,73,99)(H,76,80)(H,79,101)(H,81,96)(H,82,94)(H,83,104)(H,84,110)(H,85,100)(H,86,105)(H,87,103)(H,88,102)(H,89,109)(H,90,106)(H,91,107)(H,92,108)(H,97,98)(H4,74,75,77)/t34-,35-,36+,43?,45-,46-,47-,48+,49+,50-,51-,55-,56-,57-,58-/m0/s1

InChI Key

YYPFHDDBPCSRKO-FUQOBRPNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C2CCC3=CC=CC=C23)CCC(=O)N)CC(=O)O)CC4=CNC5=CC=CC=C54)C)CC6=CN=CN6)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-I[CV(2Igl)QDWGAHRC]T-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to a solid resin.

    Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. High-performance liquid chromatography (HPLC) is often used for purification.

Chemical Reactions Analysis

Types of Reactions

Ac-I[CV(2Igl)QDWGAHRC]T-NH2 primarily undergoes:

    Oxidation: Involving the cysteine residues forming disulfide bonds.

    Reduction: Breaking disulfide bonds back into thiol groups.

    Substitution: Modifications at specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-specific mutagenesis using various protecting groups and coupling reagents.

Major Products

The major products formed from these reactions include modified peptides with altered disulfide bonds or substituted amino acids, which can affect the peptide’s activity and stability.

Scientific Research Applications

Ac-I[CV(2Igl)QDWGAHRC]T-NH2 has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in modulating the complement system, particularly in immune response.

    Medicine: Potential therapeutic agent for diseases involving complement activation, such as age-related macular degeneration and other inflammatory conditions.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations.

Mechanism of Action

Ac-I[CV(2Igl)QDWGAHRC]T-NH2 exerts its effects by binding to the complement component C3, inhibiting its activation. This inhibition prevents the formation of the C3 convertase complex, thereby blocking the downstream activation of the complement cascade. The molecular targets include the C3 protein and associated pathways involving the PLC, MAPK, and AKT signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compstatin analogs are structurally diverse, with modifications primarily at position 4 (tryptophan) or the N-terminus to enhance solubility, binding affinity, or pharmacokinetics. Below is a comparative analysis of Ac-I[CV(2Igl)QDWGAHRC]T-NH2 and key analogs:

Table 1: Structural and Functional Comparison of Compstatin Analogs

Compound Name Modification (Position 4) Binding Affinity (IC₅₀ nM) Solubility (mg/mL) Unique Features
This compound 2-Iodo-L-tryptophan 10–20* 0.8–1.2* Enhanced halogen interactions; balanced solubility/affinity
Compstatin (Original) Unmodified tryptophan 100–200 1.5–2.0 Baseline activity; low aggregation
Ac-I[CV(1MeW)QDWGAHRC]T-NH2 1-Methyltryptophan 30–50 0.3–0.5 High aggregation propensity
Ac-I[CV(2Nal)QDWGAHRC]T-NH2 2-Naphthylalanine 5–10 0.1–0.3 High affinity; poor aqueous solubility
Ac-RSI[CV(meW)QDWGAHRC]T-NH2 N-terminal Arg-Ser addition 20–40 2.5–3.0 Polar N-terminus improves solubility

Key Findings:

Binding Affinity :

  • The 2Igl substitution confers moderate-to-high affinity (IC₅₀ ~10–20 nM), surpassing compstatin (IC₅₀ ~100–200 nM) but lagging behind 2Nal derivatives (IC₅₀ ~5–10 nM). The iodine atom likely enhances halogen bonding with C3’s hydrophobic pocket .
  • 1MeW analogs exhibit reduced affinity (IC₅₀ ~30–50 nM) due to steric hindrance from the methyl group .

Solubility :

  • This compound demonstrates improved solubility (0.8–1.2 mg/mL) compared to 1MeW (0.3–0.5 mg/mL) and 2Nal (0.1–0.3 mg/mL) analogs. This is attributed to the iodine atom’s moderate polarity, which reduces aggregation .
  • N-terminal polar additions (e.g., Ac-RSI...) achieve superior solubility (2.5–3.0 mg/mL) but may compromise membrane permeability .

Therapeutic Potential: 2Igl derivatives strike a balance between affinity and solubility, making them viable candidates for systemic administration. In contrast, 2Nal analogs, while potent, require formulation adjustments for clinical use .

Research and Development Insights

  • Structural Optimization : Modifications at position 4 (e.g., 2Igl, 2Nal) prioritize affinity, whereas N-terminal changes address solubility. The 2Igl substitution represents a strategic compromise between these goals .
  • Preclinical Data : In murine models, 2Igl analogs show 40–50% greater plasma stability than compstatin, with comparable C3 inhibition efficacy to 2Nal derivatives .
  • Clinical Relevance : this compound is under investigation for AMD and sepsis, leveraging its balanced pharmacokinetic profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.